molecular formula C10H16O6 B12664385 Glycerol 1-propanoate diacetate CAS No. 132322-44-2

Glycerol 1-propanoate diacetate

Cat. No.: B12664385
CAS No.: 132322-44-2
M. Wt: 232.23 g/mol
InChI Key: LVONJPHZHFUJEU-UHFFFAOYSA-N
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Description

Glycerol 1-propanoate diacetate (CAS 36600-62-1) is a triacylglycerol compound with the molecular formula C₁₀H₁₆O₆ and an average molecular weight of 232.23 g/mol . This ester is recognized for its role as a key intermediate in chemical synthesis and biomass conversion research. It is part of a valuable class of acetylglycerols derived from glycerol, a major by-product of the biodiesel industry, positioning it as a sustainable chemical for developing biorefinery processes . In research and development, this compound serves as a versatile precursor and model compound. Its applications span the investigation of biodegradable polyesters, where it can be used to study polymer structure and properties . It is also relevant in fuel science research as a potential additive, with studies indicating that such compounds can improve fuel performance and reduce the emission of harmful gases upon combustion . Furthermore, it finds use as a solvent and plasticizer in various experimental formulations and material science studies . The compound is estimated to have a water solubility of approximately 5519 mg/L at 25°C . This product is intended for research and laboratory applications only. It is strictly labeled as "For Research Use Only" and is not meant for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

132322-44-2

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

2,3-diacetyloxypropyl propanoate

InChI

InChI=1S/C10H16O6/c1-4-10(13)15-6-9(16-8(3)12)5-14-7(2)11/h9H,4-6H2,1-3H3

InChI Key

LVONJPHZHFUJEU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(COC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycerol 1-propanoate diacetate typically involves the esterification of glycerol with propanoic acid and acetic acid. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous-flow fixed-bed reactor. This method involves the catalytic transformation of glycerol to 1-propanol using zirconium phosphate and supported ruthenium catalysts. The process includes the dehydration of glycerol into acrolein, followed by the hydrogenation of acrolein to 1-propanol .

Chemical Reactions Analysis

Types of Reactions: Glycerol 1-propanoate diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Ester groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products:

Scientific Research Applications

Glycerol 1-propanoate diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glycerol 1-propanoate diacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by undergoing hydrolysis to release glycerol, propanoic acid, and acetic acid. These products can then participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between glycerol 1-propanoate diacetate and related glycerol esters:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Applications
This compound 36600-62-1 C8H14O6 206.19 1-propanoate, 2-acetates Moderate (~5 g/L) Specialty solvents, plasticizers
Glycerol diacetate (diacetin) 25395-31-7 C7H12O5 176.17 2 acetate groups High (~50 g/L) Food additive, solvent, humectant
Glycerol triacetate (triacetin) 102-76-1 C9H14O6 218.20 3 acetate groups Low (~7 g/L) Food additive, pharmaceutical excipient
Glycerol 1-acetate (monoacetin) 106-61-6 C5H10O4 134.13 1 acetate group High (~100 g/L) Cosmetic emollient, solvent
Chimyl diacetate 61789-35-7 C21H40O6 388.54 2 acetates, 1 ether linkage Insoluble Pharmaceutical intermediates

Key Observations :

  • Solubility: this compound’s intermediate water solubility bridges the gap between highly polar monoacetin and non-polar triacetin. Its propanoate group increases hydrophobicity compared to diacetin .
  • Functional Diversity: Unlike diacetin or triacetin, the propanoate group introduces a longer alkyl chain, enhancing compatibility with hydrophobic polymers in coatings and adhesives .
  • Isomerism: Diacetin exists as 1,2-diacetin and 1,3-diacetin isomers, whereas this compound’s regioselective synthesis (1-propanoate + 2,3-diacetate) avoids isomer complexity, simplifying purification .
Market Trends
  • Diacetin : Dominates the glycerol ester market, driven by demand in processed foods and cosmetics. The global diacetin market was valued at $120 million in 2023 , growing at 4.5% CAGR .
  • This compound: Emerging in specialty sectors, with a projected CAGR of 6.2% (2025–2030) due to demand for bio-based plasticizers and green solvents .

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